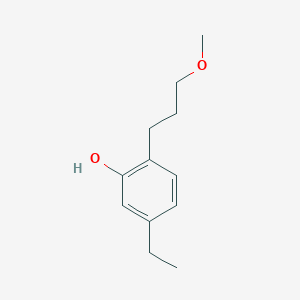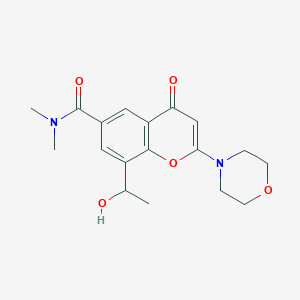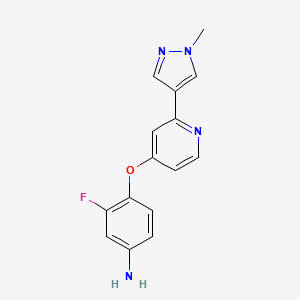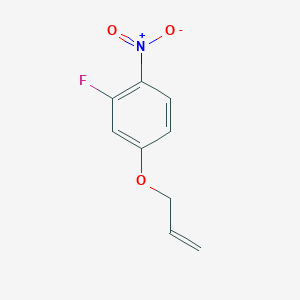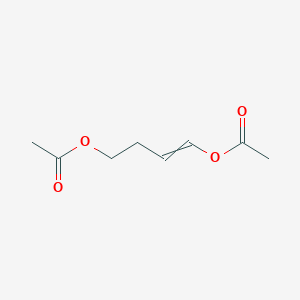
1-Butene-1,4-diol,diacetate
Descripción general
Descripción
1-Butene-1,4-diol,diacetate: is an organic compound with the molecular formula C8H12O4 . It is an acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid . This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butene-1,4-diol,diacetate can be synthesized through the oxidative acetoxylation of 1,3-butadiene in the presence of palladium-based intermetallic compounds (IMCs) as catalysts . The reaction typically involves the use of acetic acid and oxygen under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of hydrogenation catalysts to improve yield and selectivity . The process may also include the use of specific catalysts to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butene-1,4-diol,diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl halides and anhydrides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetoxy derivatives, while reduction can produce various alcohols and ethers.
Aplicaciones Científicas De Investigación
1-Butene-1,4-diol,diacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The precise mechanism of action of 1-Butene-1,4-diol,diacetate involves its participation in nucleophilic substitution reactions. The compound can react with various substrates, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1,4-Diacetoxybutane: An acetate ester obtained by the formal condensation of the two hydroxy groups of butane-1,4-diol with two molecules of acetic acid.
3,4-Diacetoxy-1-butene: A diacetoxybutene derivative formed through the oxidative acetoxylation of 1,3-butadiene.
cis-1,4-Diacetoxy-2-butene: An ester that undergoes pyrolysis to form various products.
Uniqueness: 1-Butene-1,4-diol,diacetate is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial processes.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
4-acetyloxybut-3-enyl acetate |
InChI |
InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3,5H,4,6H2,1-2H3 |
Clave InChI |
VIRPYONDKXQHHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC=COC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
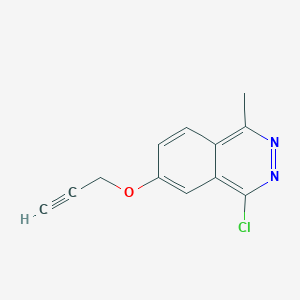
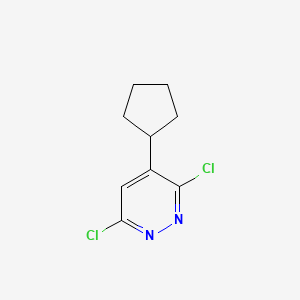


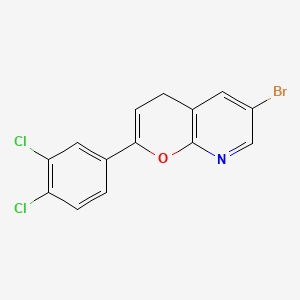

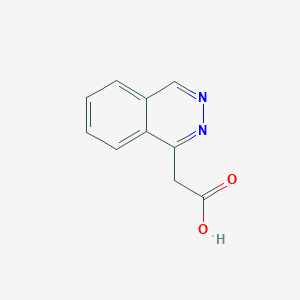

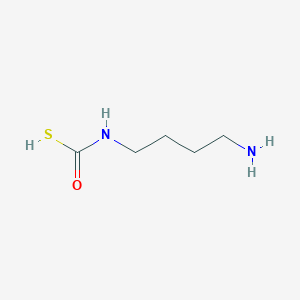
![Spiro[4.5]dec-2-yl-methanol](/img/structure/B8393481.png)
